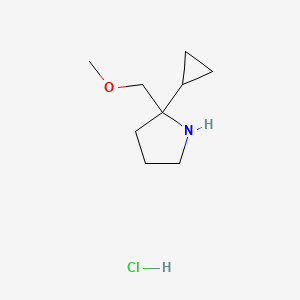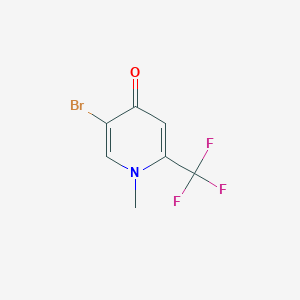
5-BROMO-1-METIL-2-(TRIFLUOROMETIL)PIRIDIN-4-ONA
Descripción general
Descripción
“5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one” is a chemical compound with the molecular formula C7H5BrF3N . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one”, has been a topic of research in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one” is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de “5-Bromo-1-metil-2-(trifluorometil)piridin-4-ona”, también conocido como “BS-31673”. Sin embargo, la información disponible no proporciona una lista completa de seis a ocho aplicaciones únicas para este compuesto. Los resultados de la búsqueda indican que este compuesto se utiliza como sustrato en una α-arilación catalizada por paladio de un reactivo de Reformatsky , lo cual es una aplicación significativa en la síntesis orgánica.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that the compound is a substrate used in a palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that it may participate in carbon-carbon bond-forming reactions, which are crucial in many biological processes.
Biochemical Pathways
The compound’s involvement in carbon-carbon bond-forming reactions suggests that it may influence various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
Given its potential role in carbon-carbon bond-forming reactions, it may influence the synthesis of various organic compounds within cells
Action Environment
The action of BS-31673 may be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity in palladium-catalyzed reactions suggests that it may be sensitive to changes in the chemical environment
Análisis Bioquímico
Cellular Effects
The effects of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered phosphorylation states of proteins, thereby affecting various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions but can degrade when exposed to excessive heat or strong oxidizing agents. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity .
Transport and Distribution
Within cells and tissues, 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its biological activity and therapeutic potential. For example, its accumulation in the liver can enhance its effects on hepatic enzymes and metabolic pathways .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution helps elucidate its precise mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(8)5(13)2-6(12)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAYDYHJFEXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


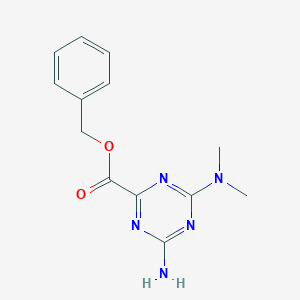
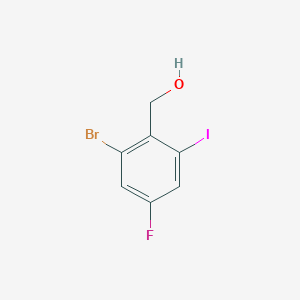
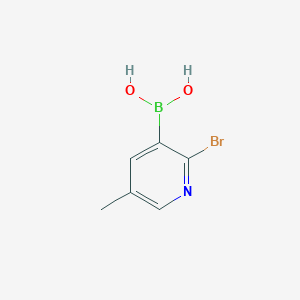


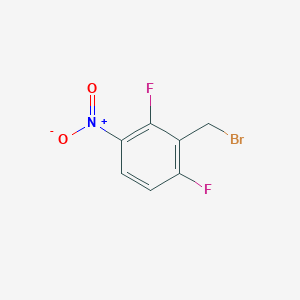
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)
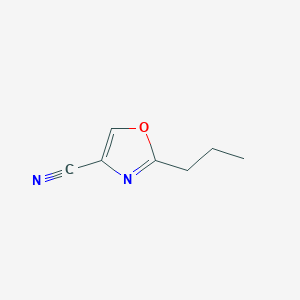
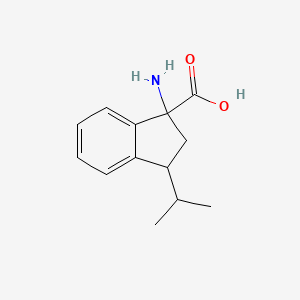
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)

